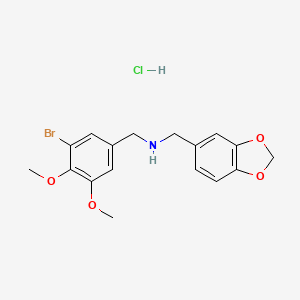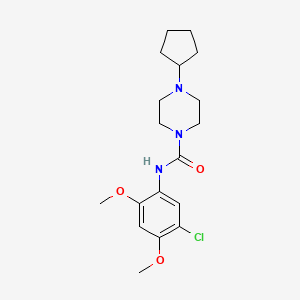![molecular formula C27H24ClN3O B4707056 4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline](/img/structure/B4707056.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline
Vue d'ensemble
Description
4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline, also known as BPIQ, is a quinoline-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIQ has been found to exhibit a broad range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of various cellular pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to exhibit a broad range of biological activities, making it a versatile compound for scientific research. However, this compound has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound and its effects on cellular pathways. Additionally, the therapeutic potential of this compound in various diseases, including cancer and viral infections, should be further explored.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(8-chloro-2-pyridin-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O/c28-23-10-6-9-21-22(18-25(30-26(21)23)24-11-4-5-14-29-24)27(32)31-15-12-20(13-16-31)17-19-7-2-1-3-8-19/h1-11,14,18,20H,12-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJBRAVPJLCLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)

![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)


![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)
![2-bromo-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4707066.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,4-dimethylbenzamide](/img/structure/B4707075.png)
![N-[3-(allylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B4707079.png)

![N-butyl-3-chloro-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]benzamide](/img/structure/B4707090.png)